molecular formula C30H52O4 B1253431 (20S)-Panaxatriol

(20S)-Panaxatriol

Cat. No.: B1253431
M. Wt: 476.7 g/mol
InChI Key: QFJUYMMIBFBOJY-AQIAMZLMSA-N
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Description

Contextualization within Dammarane-Type Triterpenoids

(20S)-Panaxatriol is classified as a dammarane-type triterpenoid (B12794562). Dammaranes are a class of tetracyclic triterpenes characterized by a specific four-ring structure. This foundational skeleton is found in various natural sources, including dammar resin and the saponins (B1172615) present in Panax species taylorandfrancis.comwikipedia.org. Dammarane-type triterpenoids are widely distributed in medicinal plants, with a notable abundance in the Araliaceae family, which includes the Panax genus researchgate.netmdpi.com.

The dammarane (B1241002) skeleton features a 17β-side chain and can have either a 20R or 20S configuration mdpi.com. Specifically, dammarane-type triterpenoids are often classified into two main subgroups based on their aglycone moieties: the protopanaxadiol (B1677965) (PPD) type and the protopanaxatriol (B1242838) (PPT) type, the latter containing a hydroxyl group at the C-6 position taylorandfrancis.commdpi.commdpi.com. This compound, with its hydroxyl groups at C-3, C-6, and C-12, and an epoxide ring at C-20 and C-25, fits within the protopanaxatriol framework, albeit with modifications ontosight.aiwikipedia.org. Its structure includes three hydroxyl groups at positions 3, 6, and 12, as well as an epoxide ring at positions 20 and 25 ontosight.ai. The basic skeleton of dammarane-type triterpenoids is characterized by specific configurations at various carbon positions, including 5α-H, C8β-CH3, 9α-H, C10β-CH3, C13β-H, C14α-CH3, and the 20R or S configuration mdpi.com.

Significance as a Core Aglycone in Panax Species Saponin (B1150181) Chemistry

In Panax species, such as Panax ginseng, Panax notoginseng, and Panax quinquefolius, the major bioactive components are a group of triterpene saponins known as ginsenosides (B1230088) mdpi.comnih.gov. These ginsenosides are primarily dammarane-type saponins drugbank.com. The structure of ginsenosides consists of a dammarane triterpenoid aglycone (sapogenin) attached to one or more sugar moieties drugbank.comresearchgate.net.

This compound is a crucial aglycone derived from the hydrolysis of protopanaxatriol-type ginsenosides mdpi.comsemanticscholar.org. Protopanaxatriol (PPT) itself is considered a genuine sapogenin of certain ginsenosides, alongside protopanaxadiol (PPD) and oleanolic acid taylorandfrancis.com. During processes such as acidic hydrolysis or metabolism by intestinal bacteria, ginsenosides are deglycosylated, yielding their corresponding aglycones mdpi.com. (20S)-Protopanaxatriol is identified as the aglycone of panaxatriol-type ginsenosides nih.gov. The genuine aglycones of some ginsenosides are hydrolyzed to panaxadiol (B190476) and panaxatriol (B1678373) nih.govsemanticscholar.org.

The structural diversity of saponins is significantly influenced by the number and placement of sugar units attached to the aglycone researchgate.net. Ginsenosides differ in the type, number, and attachment sites (typically C-3, C-6, or C-20) of their sugar moieties taylorandfrancis.comnih.gov. This variation in glycosylation patterns of the protopanaxadiol and protopanaxatriol aglycones leads to the wide array of ginsenosides found in Panax species.

Overview of Research Trajectories on this compound

Research on this compound and its related protopanaxatriol-type aglycones has explored various aspects, including their chemical properties, occurrence, isolation methods, and potential biological activities.

This compound is found in the roots and leaves of Panax plants, including Panax ginseng and Panax notoginseng ontosight.ai. Isolation of this compound from plant extracts is typically achieved using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) ontosight.ai. Analytical methods, including HPLC-Evaporative Light-Scattering Detector (ELSD), have been developed for the quantitative estimation of ginsenosides and related aglycones researchgate.net.

Studies have investigated the biological activities of this compound and its epimer, (20R)-Panaxatriol, as well as the related protopanaxatriol aglycone. Research indicates that these compounds may possess various properties. For example, (20S)-protopanaxatriol has been studied for its effects on brain aging in mice, showing potential memory-enhancing and antiaging effects by promoting mitochondrial autophagy flow nih.gov. (20R)-Protopanaxatriol has shown anti-hyperglycaemic and anti-cancer activities and has been found to moderately inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzyme activities in vitro chemfaces.com.

Comparative studies on the anti-hyperglycaemic activities of various ginsenosides and sapogenins have shown that this compound exhibits activity, though generally less potent than some other related compounds like 20(R)-dammarane-3β, 6α, 12β, 20, 25-pentol researchgate.netchemfaces.com.

Further research trajectories involve understanding the structure-activity relationships of dammarane-type triterpenoids and their aglycones. Studies comparing the activities of different ginsenosides and their aglycones highlight that the presence and position of sugar moieties can influence biological activity researchgate.netd-nb.info. For instance, the presence of sugars in protopanaxadiol and protopanaxatriol aglycone structures has been found to reduce the potency to induce apoptosis in certain cell lines d-nb.info.

The study of this compound continues to contribute to the broader understanding of the complex chemistry and potential bioactivities of Panax species saponins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H52O4

Molecular Weight

476.7 g/mol

IUPAC Name

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol

InChI

InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24-,27+,28+,29+,30-/m0/s1

InChI Key

QFJUYMMIBFBOJY-AQIAMZLMSA-N

Isomeric SMILES

C[C@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C

Canonical SMILES

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C

Pictograms

Irritant

Synonyms

panaxatriol
panaxatriol, (3beta,6alpha,12beta)-isome

Origin of Product

United States

Biosynthesis and Biotransformation Pathways of 20s Panaxatriol

Initial Triterpenoid (B12794562) Biosynthesis in Panax Species

The biosynthesis of dammarane-type triterpenoids, which form the core structure of ginsenosides (B1230088) including (20S)-Panaxatriol, begins with the production of isoprenoid precursors etals.orgetals.org.

Mevalonate (B85504) Pathway Precursors (IPP, DMAPP)

In higher plants, two pathways are involved in the biosynthesis of the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway etals.orgetals.orgjscimedcentral.comnih.gov. The MVA pathway is generally accepted to participate in ginsenoside biosynthesis in the Panax genus nih.gov. This pathway, located in the cytoplasm, initiates with the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) from acetyl-CoA etals.orgjscimedcentral.com. HMG-CoA is then reduced to mevalonate, which is subsequently converted through several enzymatic steps into IPP and DMAPP etals.orgjscimedcentral.com. These five-carbon units, IPP and DMAPP, serve as the basic building blocks for terpenes etals.orgetals.org.

Cyclization of 2,3-Oxidosqualene (B107256) by Dammarenediol Synthase (DDS)

IPP and DMAPP are condensed to form farnesyl diphosphate (FPP) etals.orgjscimedcentral.comnih.govresearchgate.net. Two molecules of FPP then undergo a head-to-head condensation to form squalene (B77637) jscimedcentral.comnih.gov. Squalene is subsequently oxygenated to form (3S)-2,3-oxidosqualene jscimedcentral.comnih.gov. The first committed step in the biosynthesis of dammarane-type ginsenosides is the cyclization of 2,3-oxidosqualene to dammarenediol-II, a reaction catalyzed by the enzyme dammarenediol-II synthase (DDS) researchgate.netnih.govresearchgate.netmdpi.com. DDS is a triterpene cyclase that is unique to Panax species and a few other plant species producing dammar resin scienceopen.com.

Formation of Dammarenediol-II

Dammarenediol-II is formed through the cyclization of 2,3-oxidosqualene catalyzed by DDS researchgate.netmdpi.com. This compound is a tetracyclic triterpenoid and serves as the basic skeleton for dammarane-type ginsenosides researchgate.net. Dammarenediol-II has hydroxyl groups at the C3 and C20 positions researchgate.net. It is found in Panax species and Gynostemma genera researchgate.net. Dammarenediol-II formation can be considered a rate-limiting step in ginsenoside biosynthesis mdpi.com.

Enzymatic Hydroxylation to Protopanaxadiol (B1677965) (PPD) and Protopanaxatriol (B1242838) (PPT)

Following the formation of dammarenediol-II, further enzymatic modifications, primarily hydroxylation catalyzed by cytochrome P450 enzymes, lead to the formation of protopanaxadiol (PPD) and protopanaxatriol (PPT), the aglycones of dammarane-type ginsenosides nih.govresearchgate.netfrontiersin.org.

Protopanaxadiol Synthase (PgPPDS, CYP716A47) for PPD Formation

Dammarenediol-II is hydroxylated at the C12 position to form protopanaxadiol (PPD) mdpi.comresearchgate.netfrontiersin.orgnih.gov. This reaction is catalyzed by the cytochrome P450 enzyme protopanaxadiol synthase (PgPPDS), also known as CYP716A47 mdpi.comresearchgate.netfrontiersin.orgnih.gov. CYP716A47 is a dammarenediol 12-hydroxylase that produces PPD from dammarenediol-II nih.gov. In vitro enzymatic assays have confirmed that CYP716A47 catalyzes the oxidation of dammarenediol-II to produce protopanaxadiol nih.govebi.ac.uk.

Glycosylation and Deglycosylation Processes Leading to this compound

Ginsenosides are glycosylated forms of aglycones like this compound, meaning they have sugar moieties attached to the triterpene skeleton. The addition (glycosylation) and removal (deglycosylation) of these sugar units are critical processes influencing the type and biological activity of ginsenosides.

Role of UDP-Glycosyltransferases (UGTs) in Ginsenoside Formation

UDP-Glycosyltransferases (UGTs) are key enzymes in the final steps of ginsenoside biosynthesis. mdpi.comoup.com These enzymes catalyze the transfer of glycosyl residues from activated sugars, such as UDP-glucose, to the aglycones, including protopanaxatriol. mdpi.comoup.com This glycosylation process is responsible for the structural diversity of ginsenosides and affects their properties like solubility, stability, and bioactivity. mdpi.com UGTs exhibit high specificity, transferring different glycosyl groups to specific positions on the aglycone or to existing sugar chains. mdpi.com For protopanaxatriol-type ginsenosides, sugars are typically attached at the C-6 and/or C-20 positions. mdpi.comoup.comkoreascience.kr Specific UGTs have been identified in Panax ginseng that are involved in the synthesis of various ginsenosides by forming O-β1,2- or O-β1,6-glycosidic linkages. oup.com For example, some UGTs transfer glucose to the C6 and/or C20 positions of protopanaxatriol, leading to the formation of specific ginsenosides. mdpi.comkoreascience.kr

Microbial Transformation and Intestinal Bioconversion to Aglycones

Microbial transformation plays a significant role in converting major ginsenosides into less glycosylated forms, including aglycones like this compound or its derivatives. mdpi.comjmb.or.krwalshmedicalmedia.com This process is particularly important in the human intestine, where gut bacteria metabolize ingested ginsenosides. jmb.or.krwalshmedicalmedia.com Intestinal bacteria, including species of Bacteroides, Eubacterium, Clostridium, and Lactobacillus, produce glycosidases that hydrolyze the sugar moieties attached to the ginsenoside core. walshmedicalmedia.com This deglycosylation enhances the absorption and bioavailability of the transformed compounds. walshmedicalmedia.comnih.govresearchgate.net The bioconversion often occurs in a stepwise manner, cleaving sugar units sequentially from the outer to the inner positions. walshmedicalmedia.com For instance, protopanaxadiol-type ginsenosides like Rb1 can be transformed through a series of deglycosylation steps by intestinal microflora, ultimately leading to aglycones or less glycosylated metabolites. mdpi.comjmb.or.krwalshmedicalmedia.com While the focus is often on the conversion of protopanaxadiol-type ginsenosides to compound K, similar microbial deglycosylation processes can impact protopanaxatriol-type ginsenosides, potentially leading to the release of this compound. mdpi.com Microorganisms isolated from fermented foods, such as Candida allociferrii, have also demonstrated the ability to bioconvert major ginsenosides by hydrolyzing sugar moieties. nih.govresearchgate.netnih.gov

Enzymatic Hydrolysis Strategies for this compound Production

Enzymatic hydrolysis using specific glycosidases is a targeted strategy for producing less glycosylated ginsenosides and aglycones, including potentially this compound, from their glycosylated precursors. mdpi.comjmb.or.kr This method offers advantages such as high selectivity and efficiency compared to chemical hydrolysis, which can produce more byproducts. jmb.or.krmdpi.com Enzymes like β-glucosidases, α-rhamnosidases, and arabinosidases are involved in cleaving the glycosidic bonds at different positions of the ginsenoside structure. walshmedicalmedia.comajol.info By selecting specific enzymes, researchers can control the deglycosylation process to yield desired products. For example, enzymes have been used to hydrolyze glucose moieties at the C-3 and C-20 positions of protopanaxadiol-type ginsenosides. mdpi.com While the direct enzymatic production of pure this compound from specific ginsenosides is an area of research, enzymatic hydrolysis is a key mechanism in both natural bioconversion and controlled in vitro transformations aimed at producing bioactive aglycones. mdpi.comjmb.or.krresearchgate.net

Stereochemical Considerations in Biosynthesis and Biotransformation

The stereochemistry, particularly at the C-20 position, is a crucial aspect of ginsenoside structure and activity. This compound is defined by the S configuration at this carbon.

Formation of 20(S) vs. 20(R) Epimers

Ginsenosides and their aglycones can exist as 20(S) and 20(R) epimers, which differ in the spatial orientation of the hydroxyl group at the C-20 position. researchgate.netmagtech.com.cn The naturally occurring protopanaxatriol-type ginsenosides predominantly have the 20(S) configuration, and thus their aglycone is primarily this compound. researchgate.net However, 20(R) epimers of ginsenosides and aglycones like protopanaxatriol can be formed through various processes, including chemical transformation (e.g., acid treatment) and microbial biotransformation. researchgate.netnih.gov Acidic conditions can lead to the epimerization of 20(S)-ginsenosides to their 20(R) counterparts via a carbocation intermediate at C-20. nih.gov Certain microorganisms or their enzymes can also catalyze the conversion between the 20(S) and 20(R) forms. researchgate.net

Stereospecificity of Enzymatic Reactions

Enzymatic reactions involved in both the biosynthesis and biotransformation of ginsenosides often exhibit high stereospecificity. jmb.or.kr UGTs, for instance, are known for their specificity in transferring sugar moieties to particular positions and with specific anomeric configurations (e.g., β-glycosidic linkages). mdpi.comoup.com Similarly, microbial enzymes involved in deglycosylation can show selectivity towards specific glycosidic bonds and the stereochemistry of the aglycone or glycosylated substrate. While some microbial transformations or enzymatic reactions might lead to epimerization at C-20, many enzymatic processes are highly stereoselective, maintaining or specifically acting upon the 20(S) configuration characteristic of naturally abundant protopanaxatriol-type ginsenosides and this compound. jmb.or.krscienceopen.com The stereospecificity of these enzymes is a key factor in determining the final profile of ginsenosides and their aglycones. jmb.or.kr

Chemical Synthesis and Structural Modification of 20s Panaxatriol and Its Analogs

Strategies for Total Chemical Synthesis of Panaxatriol (B1678373) Scaffolds

Total chemical synthesis of complex natural products like panaxatriol presents significant challenges, particularly in establishing the correct stereochemistry at multiple chiral centers. scribd.compatsnap.com

De Novo Synthetic Routes

De novo synthetic routes involve constructing the panaxatriol scaffold from simpler, readily available starting materials. While the biosynthesis of dammarane-type triterpenoids in plants proceeds from 2,3-oxidosqualene (B107256) via the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways, chemical de novo synthesis typically employs different strategies. scribd.comjscimedcentral.comresearchgate.net One patented method describes a stereoselectivity complete synthesis of panaxytriol (B31408) using 5-bromine-1-pentene-4-alkyne-3-alcohol as an intermediate and a Cadiot-Chodkiewcz coupling reaction. patsnap.com This approach highlights the use of specific coupling reactions to build the carbon skeleton.

Challenges in Stereoselective Synthesis

A major challenge in the total synthesis of panaxatriol is achieving high stereoselectivity, especially at the chiral centers present in the dammarane (B1241002) skeleton and the C-20 position. patsnap.com The (20S) configuration is crucial for the biological activity of many naturally occurring ginsenosides (B1230088). jst.go.jp While some synthetic methods for panaxytriol and its isomers have been developed, controlling the stereochemistry at each step, particularly at C-3, C-9, C-10, and C-20, requires precise reaction conditions and potentially the use of chiral catalysts or enzymatic methods. patsnap.comresearchgate.net For example, enzyme-mediated acetylation has been explored for the enantioselective modification at C-3. researchgate.net

Semi-Synthetic Approaches from Natural Precursors

Semi-synthetic approaches involve chemically modifying naturally occurring panaxatriol or related dammarane triterpenoids isolated from sources like Panax species. This strategy leverages the complex core structure already provided by nature, focusing on targeted modifications to alter the compound's properties. researchgate.netoup.comnih.govd-nb.info

Derivatization at Hydroxyl Groups (e.g., C-3, C-6, C-12)

The hydroxyl groups at C-3, C-6, C-12, and C-20 in panaxatriol offer key sites for chemical modification. vliz.bemdpi.com Derivatization at these positions can significantly impact the biological activity and pharmacokinetic properties of the resulting analogs. mdpi.comresearchgate.netnih.gov For protopanaxatriol-type ginsenosides, sugar moieties are typically attached at the C-6 and/or C-20 hydroxyl groups in nature, although modifications at C-3 and C-12 are also explored in semi-synthesis. vliz.bemdpi.comoup.com Studies have shown that modifications at C-3 can be crucial for the biological activity of dammarane-type sapogenins. nih.gov Glycosylation, the attachment of sugar moieties, is a common modification that can enhance solubility and potentially improve bioavailability. mdpi.com While natural PPT-type ginsenosides usually have sugars at C-6 and/or C-20, enzymatic methods using microbial glycosyltransferases have been used to selectively glycosylate the C-12 hydroxyl group, yielding unnatural ginsenosides with altered properties, such as increased water solubility. mdpi.com

Modifications of the Dammarane Skeleton (e.g., seco-A ring, heteroaromatic hybridization)

Beyond hydroxyl group modifications, the dammarane skeleton itself can be altered to create novel panaxatriol analogs. Examples include opening of the A ring (seco-A ring modification) and the introduction of heteroaromatic systems through hybridization. researchgate.netnih.gov

Modifications like opening the A ring have been shown to increase the inhibitory activity of panaxatriol derivatives in some biological assays. researchgate.net The introduction of heteroaromatic moieties, such as isoxazole (B147169) rings, onto the dammarane skeleton or linked to functional groups on the skeleton, is another strategy to create hybrid molecules with potentially improved activities. nih.govdntb.gov.ua These hybrid molecules can be synthesized by introducing heterocyclic rings at various positions, including C-2 and C-3 of the dammarane skeleton.

Chemoenzymatic Synthesis of Specific (20S)-Panaxatriol Derivatives

Chemoenzymatic approaches leverage the specificity and efficiency of enzymes, often in combination with chemical transformations, to synthesize complex molecules and their derivatives. In the context of this compound (PPT) and its analogs, chemoenzymatic strategies primarily involve enzymatic modifications of the triterpene skeleton or the attached glycosyl moieties.

Enzymatic biotransformation of panaxatriol and its epimers by microorganisms has been explored as a route to novel derivatives. For instance, the fungus Mucor racemosus has been shown to catalyze the biotransformation of 20(S)-protopanaxatriol, yielding several products thegoodscentscompany.com. These transformations can include selective dehydrogenation and hydroxylation at various positions on the dammarane skeleton thegoodscentscompany.com. Similarly, biocatalysis of 20(R)-panaxatriol by Mucor racemosus has also been reported, leading to the formation of epoxy and hydroxylated derivatives thegoodscentscompany.comwikipedia.org. These enzymatic reactions offer a method for introducing specific functional groups at challenging positions on the triterpene structure.

Another significant application of enzymes in the synthesis of this compound derivatives is the selective hydrolysis of glycosylated forms, known as ginsenosides. (20S)-Protopanaxatriol is the aglycone of several protopanaxatriol-type ginsenosides, including Rg1, Re, Rf, and Rg2 frontiersin.org. Enzymes such as hesperidinase and Rapidase have been utilized to cleave the glycosidic linkages in these ginsenosides, effectively producing the corresponding aglycones, including (20S)-protopanaxatriol researchgate.netmdpi.com. This enzymatic deglycosylation is a crucial step in obtaining the less polar aglycones, which often exhibit different biological activities compared to their glycosylated precursors. Research has detailed the effectiveness of various enzymes in converting ginsenoside glycosides to aglycones mdpi.com.

Conversely, enzymatic glycosylation allows for the synthesis of specific ginsenoside derivatives from panaxatriol aglycones. Glycosyltransferases (GTs) are a family of enzymes that catalyze the attachment of sugar moieties to various acceptor molecules nih.gov. In the biosynthesis of ginsenosides in plants like Panax ginseng and Panax notoginseng, UDP-glycosyltransferases (UGTs) play a key role in attaching sugar units to the triterpene aglycones, including protopanaxatriol (B1242838) rjptonline.orgresearchgate.netthegoodscentscompany.comthegoodscentscompany.com. Recombinant UGTs have been investigated for their potential in synthesizing specific ginsenosides by catalyzing the transfer of sugar residues like glucose or xylose to protopanaxatriol or its derivatives nih.govthegoodscentscompany.com. For example, a UDP-glycosyltransferase from Bacillus subtilis has been used for the glycosylation of ginsenoside F1, a protopanaxatriol derivative, to produce rare ginsenoside Ia nih.gov. These enzymatic glycosylation reactions offer a regioselective and stereoselective route to synthesize complex ginsenosides that might be challenging to obtain through purely chemical means.

The enzymatic toolbox for modifying panaxatriol structures also includes cytochrome P450 (CYP) enzymes, which are involved in hydroxylation reactions during the biosynthesis of ginsenosides rjptonline.orgresearchgate.netthegoodscentscompany.com. Specific CYP enzymes catalyze the hydroxylation of dammarenediol-II to form protopanaxadiol (B1677965), a precursor structurally related to protopanaxatriol rjptonline.orgresearchgate.net. While the direct enzymatic hydroxylation of this compound by isolated CYP enzymes for synthetic purposes is an area of ongoing research, the native biosynthetic pathways highlight the potential for enzymatic oxidation reactions to introduce hydroxyl groups at specific positions on the triterpene core.

The application of chemoenzymatic synthesis in generating this compound derivatives is an active area of research, driven by the potential to create novel compounds with altered biological properties. The specificity of enzymatic transformations allows for targeted modifications that are difficult to achieve with traditional chemical synthesis, offering a powerful approach for structural diversification.

Data Table: Examples of Enzymatic Transformations Relevant to this compound Derivatives

SubstrateEnzyme/MicroorganismProduct(s)Type of TransformationReference
20(S)-ProtopanaxatriolMucor racemosusDehydrogenated and hydroxylated derivatives (specific structures not detailed in snippet for table)Biotransformation thegoodscentscompany.com
20(R)-PanaxatriolMucor racemosus20(R),25-epoxy-12β,24β-dihydroxydammaran-3,6-dione, 20(R),25-epoxy-12β,22β-dihydroxydammaran-3,6-dione, and other epoxy/hydroxylated productsBiotransformation thegoodscentscompany.comwikipedia.org
Ginsenoside Rg1Crude hesperidinase20(S)-Protopanaxatriol, GlucoseEnzymatic Hydrolysis researchgate.netmdpi.com
Mixture of Ginsenosides Rb1,Crude hesperidinaseCompound K (main product from Rb1, Rb2, Rc), other productsEnzymatic Hydrolysis researchgate.netmdpi.com
Rb2, and Rc
Ginsenoside Rg1, ReRapidaseIncreased deglycosylated ginsenosides, including Rg3Enzymatic Hydrolysis researchgate.netmdpi.com
Ginsenoside F1BSGT1 (UGT from B. subtilis)Ginsenoside IaEnzymatic Glycosylation nih.gov
Dammarenediol-IICYP716A47 (CYP enzyme)ProtopanaxadiolEnzymatic Hydroxylation rjptonline.orgresearchgate.net
ProtopanaxadiolCYP716A53v2 (CYP enzyme)ProtopanaxatriolEnzymatic Hydroxylation thegoodscentscompany.com

Advanced Analytical Methodologies for 20s Panaxatriol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for resolving (20S)-Panaxatriol from other structurally similar triterpene saponins (B1172615) and matrix components found in samples derived from Panax species.

High-Performance Liquid Chromatography (HPLC) with various detectors (UV, DAD, ELSD, MS)

HPLC is a widely used technique for the analysis of ginsenosides (B1230088), including those of the protopanaxatriol (B1242838) type. Different detectors are coupled with HPLC to enhance selectivity and sensitivity. Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are particularly valuable for detecting ginsenosides, which may lack strong chromophores for UV detection researchgate.netwikipedia.org. HPLC coupled with ELSD has been utilized for the quantitative analysis of 20(S)-protopanaxatriol saponins researchgate.netwikipedia.org. While UV/Diode Array Detection (DAD) is also employed, its sensitivity for ginsenosides can be limited due to their poor UV absorption wikipedia.org. The combination of HPLC with MS (HPLC-MS) provides both separation and structural information, aiding in the identification and quantification of this compound and its metabolites researchgate.netuni.lu.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers enhanced separation efficiency and speed compared to conventional HPLC, making it suitable for the rapid analysis of complex samples containing this compound. UHPLC systems are frequently coupled with sensitive mass spectrometry detectors, such as quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS), for simultaneous qualitative and quantitative analysis of numerous compounds, including protopanaxatriol derivatives nih.govscispace.com. This hyphenated technique allows for faster separation times while maintaining high resolution .

Gas Chromatography-Mass Spectrometry (GC-MS) for specific analyses

Gas Chromatography-Mass Spectrometry (GC-MS) has been applied for the determination of protopanaxatriol, particularly in studies investigating the human urinary excretion of ginsenosides after ginseng ingestion windows.net. This method is typically suitable for more volatile or easily derivatizable compounds and provides detailed structural information through mass fragmentation patterns.

Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC)

Two-dimensional HPLC (2D-HPLC) is a powerful technique for analyzing complex samples by coupling two separation columns with different selectivities. This approach offers increased peak capacity and improved resolution, which can be beneficial for the comprehensive analysis of Panax species extracts containing a wide range of ginsenosides and other constituents, including this compound.

High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC)

High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are preparative chromatographic techniques used for the isolation and purification of compounds based on their partitioning between two immiscible liquid phases. These techniques are considered powerful tools for obtaining high-purity dammarane (B1241002) saponins, including those related to this compound, from crude extracts of Panax species wikipedia.org.

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-APCI-MS, UPLC-ESI-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used hyphenated technique for the analysis of ginsenosides and their aglycones, including this compound. Variations such as Ultra-High Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) or triple quadrupole mass spectrometry (TQ-MS/MS) offer enhanced separation efficiency and detection capabilities.

Studies have employed UHPLC-QTOF-MS methods for the simultaneous determination of various ginsenosides and aglycones, including 20S-panaxatriol (S-PPT), in samples like ginseng decoctions and raw materials. researchgate.netresearchgate.net These methods utilize the extracting ion mode based on characteristic quasi-molecular ions, molecular ions, and fragment ions to improve selectivity and sensitivity for quantitative analysis. researchgate.net For instance, a UHPLC-QTOF-MS method was developed and validated for the quantitative evaluation of the transformation of ginsenosides during the preparation of Du-Shen-Tang, a ginseng decoction, successfully separating 30 analytes, including aglycones, within a 26-minute run. researchgate.net

UPLC-QTOF-MS/MS has also been applied in metabolomic studies to analyze the intestinal metabolism of ginseng. researchgate.netnih.govresearchgate.net Using this approach, 20S-panaxatriol (S-PPT) was identified and found to be more abundant in the intestinal contents of immunosuppressed rats compared to normal rats after ginseng administration. nih.govresearchgate.net This highlights the utility of UPLC-QTOF-MS/MS in studying the metabolic fate of this compound in vivo.

While Electrospray Ionization (ESI) is a common ionization technique used with UPLC-MS for ginsenoside analysis researchgate.netresearchgate.net, Atmospheric Pressure Chemical Ionization (APCI) is another ionization method applicable to LC-MS, though specific applications for this compound using LC-APCI-MS were not detailed in the provided sources.

Research findings using these techniques demonstrate their effectiveness in both qualitative identification and quantitative analysis of this compound in complex biological and botanical samples. For example, a UHPLC-QTOF-MS method showed good linearity, precision (intra- and inter-day variations less than 8.79% and 9.46%, respectively), and recovery (86.30% to 114.84%) for a range of analytes including aglycones. researchgate.net

Table 1: Examples of LC-MS based Methods Applied to Ginsenoside Analysis (including aglycones like this compound)

TechniqueApplication AreaKey Findings (related to aglycones)Source
UHPLC-QTOF-MSAnalysis of ginseng decoctionsSimultaneous determination of original, degraded ginsenosides, and aglycones; quantitative evaluation. researchgate.net researchgate.net
UPLC-QTOF-MS/MSIntestinal metabolomics of ginsengDetection and quantification of 20S-panaxatriol (S-PPT) in biological samples; differences observed between groups. nih.govresearchgate.net nih.govresearchgate.net
UPLC-QTOF-MSPhytochemical characterizationIdentification and quantification of secondary metabolites in plant extracts. researchgate.net researchgate.net

Ambient Ionization Mass Spectrometry

Based on the available information, specific research applying ambient ionization mass spectrometry techniques directly to the analysis of this compound was not found within the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of organic compounds. While the provided search results did not specifically detail the NMR analysis of this compound itself, they demonstrate the application of NMR, including 1D and 2D NMR, for the structural characterization of related dammarane-type triterpenes and their derivatives isolated from Panax species or generated through processes like sulfur fumigation. researchgate.netresearchgate.net For example, NMR analysis was crucial in determining the structure of a novel sulfur-containing ginsenoside Rg1 derivative obtained from sulfur-fumigated ginseng. researchgate.net Similarly, NMR was used to elucidate the structure of 6-gingesulfonic acid. researchgate.net These examples underscore the indispensable role of NMR spectroscopy in confirming the chemical structure and stereochemistry of complex natural products like this compound and its related compounds.

Hyphenated Techniques in Phytochemical Analysis

Hyphenated techniques, which combine a separation method with a detection method, are essential for the comprehensive analysis of complex phytochemical mixtures where compounds like this compound are found. The coupling of liquid chromatography with mass spectrometry (LC-MS), as discussed in section 4.2.1, is a prime example of such a technique widely applied in the study of this compound and other ginsenosides. researchgate.netresearchgate.netnih.govresearchgate.net These techniques allow for the separation of numerous components within a plant extract or biological sample before their individual detection and characterization by mass spectrometry. The power of hyphenated techniques lies in their ability to resolve complex mixtures, providing both chromatographic retention information and mass spectral data for compound identification and quantification. Beyond LC-MS, other hyphenated techniques, such as LC coupled with ion mobility spectrometry-mass spectrometry (LC-IMS-MS), are also utilized in the analysis of complex samples, demonstrating the broader application of coupling separation sciences with advanced detection methods in phytochemical research. researchgate.net The application of UPLC-QTOF-MS/MS in identifying and quantifying this compound in biological samples from rats further exemplifies the critical role of hyphenated techniques in understanding the metabolic fate of this compound. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 20s Panaxatriol and Its Derivatives

Impact of Stereochemistry at C-20 on Biological Activities

The stereochemistry at the C-20 position is a critical determinant of the biological activities of ginsenosides (B1230088) and their aglycones, including those related to (20S)-Panaxatriol. The C-20 epimers, (20S) and (20R), exhibit different pharmacological effects. nih.gov For instance, while both 20(S)- and 20(R)-ginsenoside Rg3 can inhibit intracellular invasion of SARS-CoV-2, their effectiveness may vary. koreascience.kr The stereostructure at C-20 can influence interactions with biological targets, such as ion channels. nih.govresearchgate.net Studies have shown that 20(S)-ginsenoside Rg3 is better aligned with the hydroxyl acceptor group in ion channels compared to its 20(R) counterpart, leading to differential regulation of voltage-dependent ion channels. nih.govresearchgate.net Although 20(R)-Rh2 may show better inhibition of osteoclast formation than 20(S)-Rh2, the stereochemistry at C-20 significantly impacts biological and pharmacological outcomes. nih.gov Molecular docking studies further suggest that the stereostructure of the C-20 hydroxyl group influences hydrogen bonding and hydrophobic interactions with receptors like human estrogen receptor α (hERα). nih.gov

Influence of Hydroxyl Group Position and Number on Activity

The number and position of hydroxyl groups on the dammarane (B1241002) skeleton play a significant role in the pharmacological activity of panaxatriol (B1678373) derivatives. frontiersin.orgscispace.com The basic structural difference between the panaxadiol (B190476) and panaxatriol groups lies in the presence of a hydroxyl group at C-6 in the panaxatriol moiety. taylorandfrancis.commdpi.com This additional hydroxyl group makes the panaxatriol group more polar than the panaxadiol group. mdpi.com

Studies on aldose reductase inhibition by ginsenoside derivatives have shown that the position of hydroxyl groups influences activity. scispace.com A hydroxyl group at the C-3 or C-20 position, with or without sugar fractions, can increase inhibitory action. scispace.com For example, protopanaxatriol (B1242838) and protopanaxadiol (B1677965), which have a hydroxyl group at the C-20 position, are involved in aldose reductase inhibition. scispace.com The presence of a hydroxyl group at C-3 or C-20 with a single sugar moiety can enhance inhibition, while the presence of two or more sugar moieties can decrease it. scispace.com

Role of Sugar Moieties and Deglycosylation in Activity Enhancement

Ginsenosides are glycosides of protopanaxadiol or protopanaxatriol, with sugar moieties attached at various positions. taylorandfrancis.comnih.gov The number, type, and position of these sugar moieties significantly influence the biological activities and pharmacokinetic properties of ginsenosides. scienceopen.comresearchgate.netmdpi.comd-nb.infod-nb.info

Deglycosylation, the removal of sugar moieties, often leads to increased biological activity. d-nb.infonih.govnih.gov This is because the resulting aglycones or less glycosylated metabolites are generally less polar and can be more easily absorbed and cross cell membranes. nih.govnih.govmdpi.com For instance, stepwise deglycosylated compounds like compound K and 20(S)-protopanaxatriol are generated through metabolic transformation by intestinal bacteria and have shown more potent biological effects compared to their parental ginsenosides. nih.govd-nb.info The cytotoxic effects of dammarane glucosides have been found to be inversely proportional to the number of sugars attached to the aglycones. d-nb.info

Examples illustrating the impact of sugar moieties and deglycosylation on activity:

CompoundAglycone TypeSugar MoietiesObserved ActivityReference
Ginsenoside Rb1ProtopanaxadiolGlucose at C-3 and C-20Lower cytotoxicity than metabolites nih.gov
Ginsenoside Rb2ProtopanaxadiolGlucose and arabinoseLower cytotoxicity than metabolites nih.gov
Compound KProtopanaxadiolLess sugars than Rb1/Rb2More potent cytotoxicity, enhanced anti-tumor activity nih.govd-nb.info
20(S)-ProtopanaxatriolProtopanaxatriolAglycone (no sugars)More potent biological effects taylorandfrancis.comnih.gov
Ginsenoside Rh2ProtopanaxadiolGlucose at C-3Decreased melanoma cell growth, stimulated melanogenesis d-nb.info
Ginsenoside Rh1ProtopanaxatriolGlucose at C-6No effect on cell growth/adhesiveness, stimulated melanogenesis d-nb.info
Ginsenoside Rg3 (20S/20R)ProtopanaxadiolGlucose at C-3 and C-20Inhibits SARS-CoV-2 invasion, inhibits tumor metastasis koreascience.krgoogle.com

The position of sugar linkage also matters. Ginsenoside Rh2 (PPD type with glucose at C-3) and Rh1 (PPT type with glucose at C-6) have similar structures but different anticancer effects, with Rh2 being stronger. frontiersin.org Similarly, F1 (20-O-glc-PPT) and Rh1 (6-O-glc-PPT), with the same number of sugar moieties but different attachment positions, exhibit varying activities. frontiersin.org

Relationship Between Side Chain Modifications and Biological Effects

The modified side chain at C-20 of the dammarane skeleton is a key feature of ginsenosides and their aglycones like this compound. researchgate.netd-nb.infod-nb.infofrontiersin.org Modifications to this side chain can significantly impact the biological activities.

Introduction of lipophilic groups in the side chains has been shown to increase anti-proliferative activity. frontiersin.org For example, 25-OCH3-PPD exhibited lower IC50 values and greater cytotoxicity against cancer cell lines compared to 20(S)-PPD and Rg3, suggesting a structure-activity relationship related to modifications at C-25 in the side chain. frontiersin.orgresearchgate.net The elimination of the double bond at C-24/25 and the addition of a hydroxyl or methoxyl group at C-25 can increase the anticancer potential of ginsenosides. nih.govfrontiersin.org

However, some studies suggest that the type of side chain and the configuration of the hydroxyl group at C-3 in aglycones may not have a significant influence on cytotoxicity. d-nb.infofrontiersin.org Despite this, modifications to the side chain, particularly around the C-20 and C-25 positions, are recognized as important for modulating the biological effects of these compounds.

Quantitative Structure-Activity Relationship (QSAR) and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies and computational approaches, such as molecular docking, are valuable tools for understanding the relationship between the chemical structure of this compound derivatives and their biological activities. nih.govd-nb.inforesearchgate.net These methods can help predict the activity of compounds based on their structural properties and elucidate the mechanisms of interaction with biological targets.

Molecular docking studies have been used to simulate the binding modes of ginsenosides and their metabolites, including protopanaxatriol, with various receptors, such as human estrogen receptor α (hERα). nih.gov These studies can reveal the influence of specific structural features, like the stereochemistry at C-20 and the presence of hydroxyl groups, on binding affinity and interactions (e.g., hydrogen bonding, hydrophobic contacts). nih.gov

Computational approaches can complement experimental SAR studies by providing insights into the molecular basis of activity, helping to identify key structural determinants and guiding the design of derivatives with improved pharmacological properties. researchgate.netistanbul.edu.tr For example, molecular docking has been used to assess the binding affinity of panaxatriol and other compounds to targets related to atopic dermatitis, suggesting potential therapeutic applications and highlighting the importance of specific interactions like the binding of panaxatriol with IL6. tandfonline.com

While the provided search results offer some insights into computational studies related to ginsenosides and SAR nih.govresearchgate.netistanbul.edu.trtandfonline.comnih.gov, specific detailed QSAR studies focused solely on this compound itself were not extensively found within the provided snippets. However, the principles of QSAR and computational approaches are applicable to this compound and its derivatives for predicting and understanding their biological activities.

Molecular and Cellular Mechanisms of Action of 20s Panaxatriol

Modulation of Cellular Signaling Pathways

(20S)-Panaxatriol has been shown to modulate several critical cellular signaling pathways, influencing processes such as gene expression, cellular survival, and stress responses.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation

(20S)-Protopanaxatriol (PPT), a metabolite of ginsenosides (B1230088) and structurally related to this compound, has been found to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Using a GAL-4/PPARγ transactivation assay, PPT dose-dependently increased PPARγ-transactivation activity, exhibiting activity similar to troglitazone, a known PPARγ agonist. jst.go.jpsigmaaldrich.com This activation by PPT led to enhanced adipogenesis by increasing the expression of PPARγ target genes, including aP2, LPL, and PEPCK. jst.go.jp Furthermore, PPT significantly increased the expression of glucose transporter 4 (GLUT4). jst.go.jp

Hypoxia-Inducible Factor-1 alpha (HIF-1α) Pathway Inhibition

Based on the available search results, specific, direct evidence detailing the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway by this compound was not clearly established.

PI3K-Akt Signaling Pathway Modulation

Panaxatriol (B1678373), including in the form of Panaxatriol saponins (B1172615) (PTS), has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt kinase pathway. ncats.ioncats.ionih.govchemfaces.com This activation is involved in the upstream signaling leading to the activation of the Nrf2 pathway and the induction of heme oxygenase-1 (HO-1) expression. nih.govchemfaces.com Panaxatriol's ability to activate the PI3K/Akt pathway appears to play a role in its protective effects against oxidative injury. chemfaces.com

Nrf2 Signaling and Heme Oxygenase-1 (HO-1) Expression Upregulation

Panaxatriol saponins (PTS) induce heme oxygenase-1 (HO-1) expression in PC12 cells by activating the NF-E2-related factor 2 (Nrf2) signaling pathway. nih.govchemfaces.com The PI3K/Akt kinase pathway is involved in the upstream activation of this PTS-activated pathway. nih.govchemfaces.com The activation of the Nrf2 signaling pathway leads to the induction of a series of phase II enzymes, such as HO-1 and NAD(P)H:quinone oxidoreductase 1 (NQO1), which protect cells against oxidative injury. nih.gov The combination of main components in PTS significantly enhanced the expression of Nrf2-mediated phase II enzymes. nih.gov Panaxatriol's ability to activate the PI3K/Akt and Nrf2 signaling pathway may contribute to its endogenous cytoprotective mechanisms against oxidative injury. chemfaces.com

MAPK Pathway Modulation

Based on the available search results, specific, direct evidence detailing the modulation of the various Mitogen-Activated Protein Kinase (MAPK) pathway components (ERK, JNK, p38) specifically by this compound was not clearly established.

Direct and Indirect Interactions with Enzymes and Receptors

Beyond the modulation of signaling pathways, Panaxatriol has been reported to interact directly or indirectly with specific enzymes and receptors. One such interaction includes the inhibition of Ca2+ channels. ncats.io This inhibition decreases channel open time and open state probability in vitro. ncats.io

Aldose Reductase (AR) Inhibition and Kinetic Mechanisms

Aldose reductase (AR, ALR2) is an enzyme in the polyol pathway that has been implicated in the pathogenesis of diabetic complications. researchgate.netresearchgate.net While the provided search results discuss aldose reductase inhibition by other compounds and the general role of AR in diabetic complications, specific data on the kinetic mechanisms of this compound as an aldose reductase inhibitor were not found within the search results. researchgate.netresearchgate.net Studies have explored natural phenolic compounds and other molecules for their inhibitory activity against AR, often utilizing molecular docking studies to understand binding interactions within the enzyme's active site. researchgate.netresearchgate.net

Na+, K+-ATPase Inhibition

The Na+, K+-ATPase is a crucial ion pump located in the plasma membrane responsible for maintaining cellular electrolyte balance and fluid homeostasis. plos.org It also plays a role in signal transduction. plos.org The α-subunit (ATP1A1) of the Na+, K+-ATPase is the primary receptor for cardiotonic steroids like ouabain (B1677812), which are known agonists that initiate signaling. plos.orgnih.gov While the search results mention the Na+, K+-ATPase and its role in ion transport and signaling, and also discuss inhibitors like ouabain and concanamycin (B1236758) A, specific information detailing the inhibitory effects of this compound on Na+, K+-ATPase activity was not found. plos.orgnih.govdntb.gov.ualipidmaps.orgfishersci.at

Muscle-Type Creatine (B1669601) Kinase (CK-MM) Activation and Binding Dynamics

Creatine kinase (CK), including the muscle-type isoform (CK-MM), is an enzyme that catalyzes the reversible transfer of a phosphate (B84403) group from phosphocreatine (B42189) to ADP, thereby regenerating ATP, particularly in tissues with high energy demand like skeletal muscle. wikilectures.eunih.govwikipedia.org CK-MM is predominantly expressed in skeletal and cardiac muscle. wikipedia.org The search results provide general information about creatine kinase and its role in energy metabolism and as a clinical marker. wikilectures.eunih.govwikipedia.orgfishersci.ca However, specific data on the activation of muscle-type creatine kinase (CK-MM) by this compound or its binding dynamics with the enzyme were not available in the provided search snippets.

Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP3A)

Cytochrome P450 (CYP) enzymes are a superfamily of mono-oxygenases critical for the metabolism of a wide range of endogenous and exogenous compounds, including drugs. bioinformation.netmdpi.com The CYP3A family, particularly CYP3A4, is a major contributor to drug metabolism in humans and is predominantly found in the liver and small intestine. bioinformation.netmdpi.commedsafe.govt.nz Inhibition or induction of CYP enzymes can lead to significant drug-drug interactions. bioinformation.netmdpi.com

While the search results discuss the inhibition of CYP enzymes, including CYP3A4, by various substances, including 20(S)-protopanaxadiol (20(S)-PPD), which is structurally related to this compound, direct information specifically detailing the inhibitory effects of this compound on CYP enzymes like CYP3A was not explicitly present. bioinformation.netmdpi.commedsafe.govt.nznih.govbiotransformer.caresearchgate.netuu.nlmdpi.comnih.gov One study investigated the inhibitory potential of 20(S)-PPD on CYP enzymes, showing strong inhibition for CYP3A4 and moderate inhibition for CYP2B6 in human liver microsomes. nih.gov

Modulation of Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Activity

Uridine 5′-Diphospho-Glucuronosyltransferases (UGTs) are enzymes involved in phase II metabolism, catalyzing the transfer of glucuronic acid from UDP-glucuronic acid to various substrates, facilitating their elimination from the body. hmdb.caunimi.itjournal-dtt.org This process, known as glucuronidation, is a major pathway for the metabolism of many drugs and endogenous compounds. hmdb.caunimi.it

Research has investigated the modulatory effects of ginsenosides and their metabolites, including 20(S)-protopanaxatriol (PPT), on UGT activity. journal-dtt.orgtaylorandfrancis.comnih.gov One study explored the inhibitory effects of ginsenoside compound K, 20(S)-protopanaxadiol (PPD), and 20(S)-protopanaxatriol (PPT) on the activity of several UGT isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A9, and 2B7) in human liver microsomes and recombinant UGT isoforms. nih.gov This study found that PPT exhibited non-competitive inhibition of UGT1A3 activity in human liver microsomes with an inhibitory constant (Ki) value of 8.07 µM. nih.gov PPT also showed more than 2.21-fold selectivity for UGT1A3 inhibition compared to other tested UGT isoforms. nih.gov Another study indicated that PPT-type ginsenosides showed minimal inhibition against the activity of six tested UGT isoforms (1A3, 1A4, 1A4, 1A6, 1A9, and 2B7) in pooled human liver microsomes, with IC50 values greater than 37.1 μM. journal-dtt.org These findings suggest that while PPT can modulate UGT activity, the extent and specificity of inhibition can vary depending on the specific UGT isoform.

Here is a summary of the UGT inhibition data for 20(S)-Protopanaxatriol (PPT):

UGT IsoformInhibition Type (HLMs)Ki (HLMs)Selectivity (vs. other isoforms)IC50 (HLMs)
UGT1A3Non-competitive8.07 µM nih.gov>2.21-fold nih.govNot specified for PPT nih.gov
UGT1A1, 1A4, 1A6, 1A9, 2B7Minimal inhibition journal-dtt.orgNot specified journal-dtt.orgnih.govNot specified journal-dtt.orgnih.gov>37.1 µM journal-dtt.org

HLMs: Human Liver Microsomes

Inhibition of Ca2+ Channels

Calcium channels are integral membrane proteins that regulate the influx of calcium ions into cells, playing critical roles in various physiological processes, including muscle contraction, neurotransmission, and cell signaling. wikipedia.orgscielo.brjopcr.comnih.gov Inhibition of Ca2+ channels can have diverse effects depending on the channel type and tissue. wikipedia.orgnih.gov

Several studies suggest that panaxatriol saponins and related compounds can inhibit voltage-gated Ca2+ channels. wikipedia.orgscielo.brnih.govselleckchem.comncats.ioresearchgate.net Panaxadiol (B190476), a related triterpene sapogenin, has been reported to inhibit Ca2+ channels, decreasing channel open time and open state probability in vitro. selleckchem.com Panaxatriol itself has also been shown to inhibit Ca2+ channels, leading to decreased channel open time and open state probability in vitro, and displaying anti-arrhythmic potential. ncats.io Studies on Panax notoginseng saponins, which include panaxatriol saponins, have reported inhibitory action on voltage-gated Ca2+ channels, resulting in shortening of their open time, prolonging the close time, and reducing their open-state probabilities. scielo.br This suggests a Ca2+ channel antagonist effect of these saponins. scielo.br

Regulation of Gene and Protein Expression

The regulation of gene and protein expression is a fundamental mechanism by which cells control their function and respond to stimuli. This involves the modulation of transcription, translation, and protein degradation.

The search results provide some insights into the potential of panaxatriol and related compounds to influence gene and protein expression. Panaxatriol has been shown to increase the expression of heme oxygenase 1 (HO-1) and activate Nrf2 signaling in neurons in a PI3K/Akt-dependent manner. ncats.io Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. While this indicates an effect on the expression of specific genes and activation of a signaling pathway, comprehensive data on the broader impact of this compound on global gene and protein expression profiles were not found in the provided search results.

Effects on Cyclins and Cell Cycle Regulators (e.g., p21, p53)

Cell cycle progression is tightly regulated by cyclins and cyclin-dependent kinases (CDKs), while proteins like p21 and p53 act as key regulators and tumor suppressors. p53 can induce the expression of p21, which in turn inhibits CDK activity, leading to cell cycle arrest. nih.govresearchgate.net Some research on ginsenosides, including the 20(S) configuration, indicates effects on these regulators. For instance, 20(S)-ginsenoside Rh2 has been shown to increase p21 and p27 levels while decreasing cyclin D1 and cyclin E in lung cancer cells, leading to G0/G1 cell cycle arrest. oncotarget.com Ginseng extract has also been reported to up-regulate p21 and p53 expression in breast cancer cells. researchgate.net While these findings relate to ginsenosides with the 20(S) configuration or ginseng extract, direct evidence specifically detailing the effects of this compound on cyclins, p21, and p53 within the provided search results is limited.

Hypoxia-Induced Protein Expression

Hypoxia, a condition of low oxygen, is common in solid tumors and can promote cancer cell survival, proliferation, and metastasis through the induction of specific proteins, notably hypoxia-inducible factor 1α (HIF-1α). Some ginsenosides have demonstrated effects on hypoxia-induced protein expression. For instance, 20(S)-ginsenoside Rg3 was found to block hypoxia-induced epithelial-mesenchymal transition (EMT) in ovarian cancer cells by reducing HIF-1α expression through the activation of the ubiquitin-proteasome pathway. plos.org It also increased the transcription and expression of PHD1 and VHL, which are typically decreased under hypoxia. plos.org While this demonstrates the influence of a related 20(S) ginsenoside on hypoxia-induced proteins, specific information regarding the effects of this compound on hypoxia-induced protein expression is not present in the provided search results.

Cellular Process Modulation in Research Models (Excluding Clinical Human Trials)

Studies using various cancer cell lines and non-human models have investigated the effects of this compound and related compounds on key cellular processes involved in cancer progression.

Anti-Proliferative Effects in Various Cancer Cell Lines (e.g., HeLa, HT1080, endometrial cancer cells)

The anti-proliferative effects of ginsenosides, including those with the 20(S) configuration, have been observed in numerous cancer cell lines. 20(S)-protopanaxadiol inhibited the proliferation of human endometrial cancer HEC-1A cells in a dose-dependent manner with an IC50 value of 3.5 μM at 24 hours. nih.gov This compound also showed anti-proliferative activity in an in vivo tumor xenograft model using HEC-1A cells. nih.gov 20(S)-ginsenoside Rh2 has demonstrated broad-spectrum anti-proliferative effects on various human cancer cells, including hepatocellular carcinoma HepG2 cells, inhibiting their proliferation in a dose- and time-dependent manner. frontiersin.org While the search results mention anti-proliferative effects of panaxatriol derivatives on cell lines like HeLa and Du-145 koreascience.kr, and discuss the anti-proliferative effects of 20(S) compounds being generally better than their 20(R) counterparts nih.gov, specific detailed data on the anti-proliferative effects of this compound itself across a range of cell lines like HeLa, HT1080, and endometrial cancer cells are not explicitly provided within the snippets.

Inhibition of Cell Migration and Invasion

Cell migration and invasion are crucial steps in the metastatic process of cancer. Research indicates that ginsenosides can inhibit these processes in various cancer models. 20(S)-protopanaxadiol saponins inhibited the migration of SKOV3 ovarian cancer cells, which was accompanied by a reduction in the expression of OPN protein. nih.gov Ginsenoside Rg3, including the 20(S) epimer, has been reported to inhibit the migration and invasion of breast cancer cells. frontiersin.org 20(S)-ginsenoside Rg3 effectively inhibited EMT in ovarian cancer cells, a process linked to increased migration and invasion. plos.org While these findings highlight the inhibitory effects of related 20(S) ginsenosides on cell migration and invasion, direct experimental data specifically for this compound in the provided search results is limited.

Apoptosis Induction in Malignant Cells

Studies on ginsenosides, the broader class of compounds to which this compound belongs, have indicated their potential to induce apoptosis in various malignant cell lines. For instance, Panax quinquefolius saponins (PQS), which contain a mixture of ginsenosides, have been shown to promote apoptosis in human prostate cancer DU145 cells. This effect was associated with the regulation of several genes, including the upregulation of p21 and p53, and the downregulation of bcl2 and STAT3 scispace.com. While these findings suggest a role for ginsenosides in modulating key apoptosis pathways, the specific contribution and mechanism of this compound in this process require further dedicated investigation. Another study on Ginsenoside F2, a protopanaxdiol-type saponin (B1150181), demonstrated its ability to inhibit gastric cancer cells and influence pathways related to apoptosis, such as downregulating Bcl-xl wikipedia.org. However, this pertains to a different structural class of ginsenoside.

Angiogenesis Modulation (e.g., eNOS activity, VEGF-KDR/Flk-1)

Information specifically detailing the modulation of angiogenesis by this compound, including its effects on eNOS activity or the VEGF-KDR/Flk-1 pathway, was not prominently featured in the provided search results. Research on angiogenesis modulation in the context of related compounds or plant extracts was mentioned, for example, concerning wound healing and VEGF gene expression scispace.com, but a direct link to the specific mechanisms of this compound was not established in these snippets.

Anti-inflammatory Pathways (e.g., NF-κB, COX-2, iNOS)

The anti-inflammatory properties of various natural compounds, including some found in traditional medicine, are often mediated through the modulation of key inflammatory pathways such as NF-κB, COX-2, and iNOS. While the provided search results discuss the effects of other substances, like Veronica polita extract and Hostaflavone A, on downregulating the expression of iNOS and COX-2 and blocking NF-κB activation wikipedia.org, specific research detailing how this compound directly impacts these particular pathways was not evident in the provided information. General anti-inflammatory activity was mentioned in the context of sulfur-fumigated herbs wikipedia.org, but without specific attribution to this compound or its mechanism.

Antioxidative Stress Mechanisms

Antioxidative stress mechanisms are crucial for cellular protection against damage caused by reactive species. The search results indicated that some related compounds and plant extracts possess antioxidant activity scispace.comwikipedia.orgwikipedia.orgwindows.net. For example, ginseng has been shown to enhance antioxidant enzyme activities and GSH levels in studies investigating its combined use with cyclophosphamide (B585) scispace.comwikipedia.org. Ginseng fruit rare saponins also demonstrated an antioxidant effect windows.net. However, the precise antioxidative stress mechanisms specifically attributed to this compound were not explicitly described in the provided snippets.

Anti-platelet Aggregation Mechanisms (in vitro)

The provided search results contained limited information directly linking this compound to anti-platelet aggregation mechanisms in vitro. While anti-platelet aggregation activity was mentioned in a broader context related to the effects of sulfur-fumigation on medicinal herbs wikipedia.org, the specific compound this compound and its mechanism of action on platelet aggregation were not detailed in the available snippets.

Effects on Drug Resistance (e.g., MDR reversal)

Research into overcoming drug resistance, such as multidrug resistance (MDR), is an important area in cancer therapy. The search results mentioned the use of ginsenosides as adjuvants to chemotherapy agents like cyclophosphamide and TACE, suggesting a potential to enhance anti-tumor efficiency or decrease side effects scispace.comwikipedia.orgwindows.net. However, specific studies demonstrating that this compound directly causes MDR reversal or detailing its mechanisms in overcoming drug resistance were not found within the provided information.

Hepatoprotective Mechanisms (e.g., acetaminophen-induced injury models)

This compound, a dammarane-type tetracyclic triterpene sapogenin found in ginseng, has demonstrated hepatoprotective effects, particularly in models of acetaminophen (B1664979) (APAP)-induced liver injury. APAP overdose is a significant cause of acute liver failure, primarily due to the metabolic activation of APAP into a toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI depletes hepatic glutathione (B108866) (GSH) and binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, inflammation, and hepatocyte death mdpi.comjst.go.jpmdpi.com.

Research indicates that Panaxatriol saponin (PTS), a fraction containing Panaxatriol, can ameliorate liver injury induced by APAP in mice. Studies have shown that pretreatment with PTS significantly inhibits the increase in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate transaminase (AST), which are key indicators of liver damage mdpi.comnih.gov. Furthermore, PTS treatment was found to reduce the elevated levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine involved in APAP-induced liver injury nih.govncats.io.

The protective mechanisms of Panaxatriol saponin against APAP hepatotoxicity involve the modulation of specific cellular pathways. One identified mechanism is the restoration of thioredoxin-1 (TRX-1) expression. TRX-1 is a crucial redox regulator that plays roles in mitigating oxidative stress, regulating inflammation, and inhibiting apoptosis nih.gov. APAP overdose leads to a decrease in TRX-1 expression, which is counteracted by PTS treatment nih.gov. Additionally, PTS has been shown to inhibit the decrease in pro-caspase-12 expression. Caspase-12 is involved in endoplasmic reticulum stress-induced apoptosis, and its modulation by PTS suggests a role in preventing programmed cell death in hepatocytes following APAP exposure nih.gov.

Beyond the specific findings on TRX-1 and pro-caspase-12, other studies on ginseng components, including Panaxatriol, in the context of APAP toxicity point to broader protective mechanisms. These include enhancing antioxidant capacity by increasing levels of hepatic antioxidants like glutathione and reducing lipid peroxidation products such as malondialdehyde (MDA) jst.go.jpmdpi.com. Panaxatriol has also been reported to increase the expression of heme oxygenase-1 (HO-1) and activate nuclear factor erythroid 2-related factor 2 (Nrf2) signaling ncats.io. The Nrf2 pathway is a major regulator of cellular defense against oxidative stress and plays a critical role in protecting the liver from various insults, including APAP toxicity.

Histopathological examinations in APAP-induced liver injury models have corroborated the biochemical findings, showing that treatment with ginseng extracts containing Panaxatriol can alleviate inflammation, necrosis, and hepatocyte steatosis jst.go.jpmdpi.com. These findings collectively highlight the potential of this compound and related Panaxatriol saponins as protective agents against acetaminophen-induced liver damage through multiple mechanisms involving the reduction of oxidative stress, inflammation, and apoptosis, alongside the modulation of key regulatory proteins like TRX-1 and the activation of cytoprotective pathways such as Nrf2/HO-1.

Summary of Observed Effects in APAP-Induced Liver Injury Models

ParameterAPAP Group (vs. Control)Panaxatriol Saponin Treated (vs. APAP Group)Reference
Serum ALT LevelsIncreasedInhibited/Decreased mdpi.comnih.gov
Serum AST LevelsIncreasedInhibited/Decreased mdpi.com
Serum TNF-α LevelsIncreasedInhibited/Decreased nih.govncats.io
Hepatic TRX-1 ExpressionDecreasedRestored/Increased nih.gov
Hepatic Pro-caspase-12 ExpressionDecreasedInhibited/Increased nih.gov
Hepatic GSH LevelsDecreasedElevated mdpi.com
Hepatic MDA LevelsIncreasedDecreased mdpi.com
Hepatic NecrosisObservedInhibited mdpi.com
Hepatic InflammationObservedInhibited mdpi.com

Advanced Research Methodologies and Future Directions in 20s Panaxatriol Studies

In Vitro Cellular Assays and Model Systems

In vitro cellular assays are fundamental to investigating the biological effects of (20S)-Panaxatriol at the cellular level. These assays employ various cell lines to evaluate effects such as cell viability, apoptosis, proliferation, migration, and gene expression. For instance, studies have utilized triple-negative breast cancer (TNBC) cells, osteosarcoma cells (MG63, U2OS, 143B), lung adenocarcinoma cells (A549), lung fibroblast cells (MRC-5), macrophages (RAW 264.7), and adipocytes (3T3-L1) to explore the activities of this compound or related panaxatriol (B1678373) saponins (B1172615) peerj.commdpi.comnih.govjst.go.jpresearchgate.net.

Commonly employed in vitro techniques include:

Cell Viability Assays: Methods like CellTiter-Glo, MTT assays, and colony formation assays are used to quantify the effect of this compound on cell survival and proliferation peerj.commdpi.comresearchgate.net.

Apoptosis Assays: Flow cytometry is utilized to analyze the induction of apoptosis by measuring markers such as subG1 accumulation peerj.com.

Tumor Sphere Formation Assays: These are used to assess the impact on cancer stem cell properties peerj.com.

Western Blotting: This technique is applied to detect changes in protein expression levels related to apoptosis and signaling pathways, such as IRAK1/NF-κB and ERK pathways peerj.com.

Quantitative PCR (qPCR): Used to examine the mRNA expression of target genes, including inflammatory cytokines, S100 proteins, and cancer stem cell-related genes peerj.com.

Transwell Invasion Assays: These evaluate the ability of cells to invade through a membrane, providing insight into the anti-metastatic potential peerj.com.

Model systems, including in vivo animal models, are crucial for evaluating the systemic effects and efficacy of this compound in a complex biological environment. Mouse models have been used to study the effects of (20S)-protopanaxatriol on D-galactose-induced brain aging, assessing memory function, choline (B1196258) dysfunction, redox system imbalance, and histopathological changes nih.gov. Osteosarcoma xenograft mouse models have also been employed to evaluate the in vivo anti-tumor effects of (20S)-protopanaxatriol in combination with other agents, showing a significant reduction in tumor volume mdpi.com.

Molecular Docking and Computational Chemistry for Target Identification and Binding Mode Analysis

Molecular docking and computational chemistry play a significant role in predicting potential protein targets of this compound and analyzing their binding interactions. These in silico methods help to understand the molecular mechanisms underlying the observed biological effects and guide further experimental research.

Studies have utilized molecular docking to investigate the binding of panaxatriol or related ginsenosides (B1230088) to various proteins, including:

SHH (Sonic Hedgehog): Molecular docking results indicated that (20R)-panaxatriol could bind to SHH, potentially disrupting its interaction with PTCH1 nih.gov.

LAMP2 and TFEB: Molecular docking showed good binding ability of (20S)-protopanaxatriol with LAMP2 and TFEB, suggesting their involvement in alleviating brain aging nih.gov.

ACE (Angiotensin-I Converting Enzyme): Molecular docking studies confirmed that ginsenosides, including protopanaxatriol (B1242838), inhibit ACE through hydrogen bonds and hydrophobic interactions with catalytic residues and the zinc ion, blocking catalytic activity sci-hub.se.

EGFR (Epidermal Growth Factor Receptor): In silico target prediction and molecular docking studies suggested that certain non-triterpenoids derived from Panax notoginseng, potentially transformed from panaxatriol, may interact with EGFR rsc.org.

Thrombin: A combined computational and experimental approach, including molecular docking and molecular dynamics simulations, identified panaxatriol as a novel thrombin inhibitor, detailing interactions with specific amino acid residues researchgate.net.

These computational approaches provide insights into the binding affinities and key interactions between this compound or its derivatives and their potential targets, aiding in the rational design of more potent compounds.

Proteomic and Metabolomic Approaches in Ginseng Research

Proteomic and metabolomic approaches are powerful tools for gaining a comprehensive understanding of the molecular composition and metabolic processes in ginseng, the source of this compound.

Proteomics: Proteomic studies in Panax ginseng aim to identify and quantify the proteins present in different parts of the plant and investigate how protein profiles change under various conditions, such as growth stages or processing methods mdpi.comfrontiersin.org. These studies have identified numerous proteins in ginseng roots, including those involved in primary and secondary metabolism, as well as stress response mdpi.com. Proteomic analysis can provide insights into the enzymes involved in the biosynthesis of ginsenosides, including the panaxatriol type frontiersin.org. For example, proteomic approaches have been used to investigate differentially expressed proteins during Panax ginseng root growth and their association with ginsenoside biosynthesis frontiersin.org.

Metabolomics: Metabolomic studies provide a snapshot of the small molecule metabolites present in ginseng. These studies help to understand the metabolic pathways active in the plant and how the levels of various metabolites, including ginsenosides, are affected by factors such as growing seasons, varieties, and geographical regions scienceopen.comresearchgate.netresearchgate.netmdpi.com. Non-targeted metabolomic approaches have identified hundreds of primary and secondary metabolites in ginseng leaves and roots, revealing tissue-specific and year-specific metabolic networks researchgate.net. Metabolite fingerprinting using techniques like mass spectrometry has been used to identify ginsenosides and other metabolites in ginseng samples, allowing for the discrimination of samples based on cultivation conditions mdpi.com. These studies contribute to understanding the biosynthesis and accumulation of this compound and related compounds in the plant.

Metabolic Engineering for Enhanced this compound Production

Metabolic engineering offers promising strategies for enhancing the production of valuable plant compounds like this compound. By understanding the biosynthetic pathways and the enzymes and transcription factors involved, researchers can manipulate these pathways to increase the yield of specific ginsenosides.

Identifying the functional enzymes and transcriptional regulators in ginsenoside biosynthesis is crucial for metabolic engineering efforts oup.comnewswise.com. Modern omics technologies, such as transcriptomics and proteomics, facilitate the exploration of these molecular mechanisms oup.comnewswise.com. While specific metabolic engineering efforts directly targeting this compound production are not detailed in the provided snippets, the general principles applied to ginsenoside biosynthesis are relevant. Strategies could involve overexpression of key enzymes, silencing of competing pathways, or engineering regulatory elements to enhance the flux towards this compound synthesis in ginseng plants or in heterologous expression systems.

Application of Omics Technologies to Elucidate Complex Interactions

The application of integrated omics technologies (genomics, transcriptomics, proteomics, metabolomics) is essential for a holistic understanding of the complex biological systems involving this compound, from its biosynthesis in the plant to its interactions within biological systems.

Omics technologies allow for the study of various molecular components at a deep level azti.esteknoscienze.com. Genomics provides information on the genes involved in the biosynthesis of ginsenosides. Transcriptomics examines gene expression patterns, revealing which genes are active under different conditions and potentially involved in regulating ginsenoside production oup.comnewswise.com. Proteomics identifies the proteins, including the enzymes catalyzing biosynthetic steps mdpi.comfrontiersin.org. Metabolomics profiles the metabolites, showing the end products and intermediates of these pathways scienceopen.comresearchgate.netresearchgate.netmdpi.com.

By integrating data from these different omics levels, researchers can construct comprehensive networks that illustrate the complex interactions between genes, proteins, and metabolites involved in the biosynthesis of this compound in ginseng oup.comnewswise.com. Furthermore, omics technologies can be applied to study the effects of this compound on biological systems, elucidating its mechanisms of action by examining changes in gene expression, protein profiles, and metabolic pathways in target cells or tissues teknoscienze.com. This integrated approach provides a more complete picture than single-omics studies alone teknoscienze.com.

Challenges and Opportunities in this compound Research

Research into this compound faces several challenges and presents numerous opportunities for future investigation.

Challenges:

Complexity of Ginseng Components: Ginseng contains a wide array of compounds, and understanding the specific contributions of individual ginsenosides like this compound can be challenging researchgate.net.

Low Bioavailability and Short Half-Life: Similar to other saponins, the clinical application of this compound may be limited by low oral bioavailability and a short half-life, potentially leading to fluctuating plasma concentrations frontiersin.org.

Need for Rigorous Clinical Validation: While in vitro and in vivo studies show promise, robust, well-designed clinical trials are needed to firmly establish the efficacy and safety of this compound in humans frontiersin.orgresearchgate.netmdpi.com.

Standardization and Quality Control: Ensuring consistent quality and composition of ginseng extracts and isolated compounds for research and potential therapeutic use is important.

Opportunities:

Novel Therapeutic Agent Development: The diverse biological activities observed in vitro and in vivo, such as anti-cancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects, highlight the potential of this compound as a lead compound for developing novel therapeutic agents peerj.commdpi.comnih.govsci-hub.seresearchgate.netmdpi.comacs.org.

Improved Delivery Systems: Research into novel drug delivery systems, such as colon-specific delivery and osmotic pump systems, could help to overcome the challenge of low oral bioavailability frontiersin.org.

Combination Therapies: Exploring the synergistic effects of this compound with other compounds or conventional drugs could lead to more effective treatments peerj.comacs.org.

Further Elucidation of Mechanisms: Continued research using advanced molecular and cellular techniques, coupled with omics technologies, can provide a deeper understanding of the precise mechanisms of action of this compound.

Sustainable Production: Metabolic engineering and optimized cultivation methods offer opportunities to enhance the sustainable and efficient production of this compound oup.comnewswise.com.

Perspectives on Novel Therapeutic Agent Development from this compound

The accumulating research on this compound points towards its potential as a source for novel therapeutic agents. Its observed activities across various disease models, including cancer, neurodegenerative conditions, and cardiovascular issues, underscore its pharmacological versatility.

The ability of this compound to influence key cellular pathways, such as those involved in apoptosis, inflammation, oxidative stress, and enzyme activity, makes it a compelling candidate for drug development peerj.comnih.govsci-hub.seresearchgate.netacs.org. For instance, its potential to resensitize cancer cells to chemotherapy and inhibit key enzymes like thrombin and ACE demonstrates direct therapeutic relevance peerj.comsci-hub.seresearchgate.net.

Future perspectives for novel therapeutic agent development from this compound involve:

Structural Modification: Synthesizing derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

Targeted Delivery: Developing formulations that can deliver this compound specifically to target tissues or cells to enhance efficacy and reduce potential off-target effects.

Combination Therapies: Investigating combinations of this compound with existing drugs to achieve synergistic therapeutic outcomes.

Clinical Translation: Conducting rigorous clinical trials to evaluate the safety and efficacy of this compound or its derivatives in human patients for specific conditions.

While challenges related to bioavailability and clinical validation need to be addressed, the ongoing research utilizing advanced methodologies provides a strong foundation for the potential development of this compound-based therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.